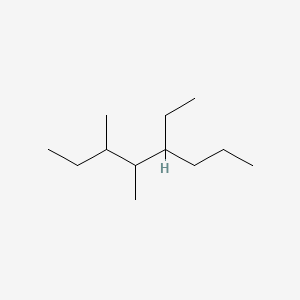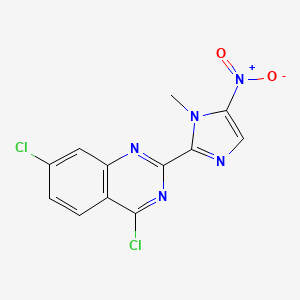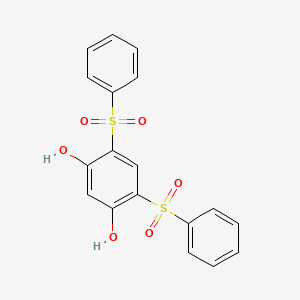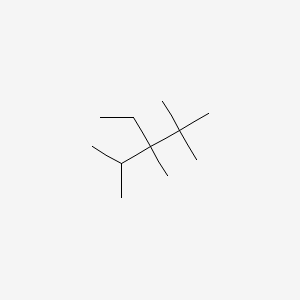![molecular formula C13H14O3 B14548130 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid CAS No. 61713-02-8](/img/structure/B14548130.png)
3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a phenyl group substituted with a methyl group at the para position, attached to a pentanoic acid chain with a double bond and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid typically involves the condensation of 4-methylbenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: this compound can be oxidized to form this compound derivatives with additional carboxyl groups.
Reduction: Reduction yields 3-[(4-Methylphenyl)methylidene]-4-hydroxypentanoic acid.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: A precursor in the synthesis of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid.
4-Methylacetophenone: Similar in structure but lacks the carboxylic acid group.
3-[(4-Methylphenyl)methylidene]-2,4-pentanedione: Similar structure with two ketone groups.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industrial applications.
Properties
CAS No. |
61713-02-8 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylidene]-4-oxopentanoic acid |
InChI |
InChI=1S/C13H14O3/c1-9-3-5-11(6-4-9)7-12(10(2)14)8-13(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
HQMUGOXNZPYLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B14548063.png)
![2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran](/img/structure/B14548077.png)
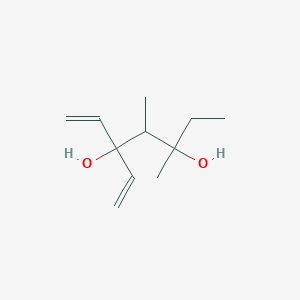
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
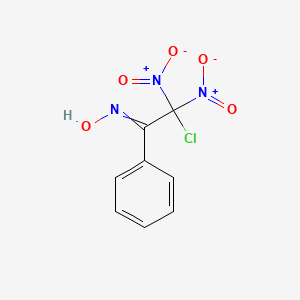
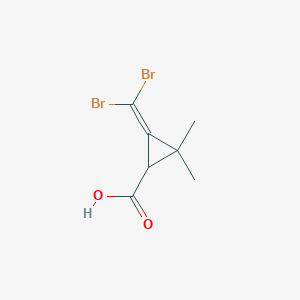
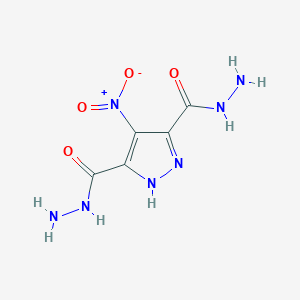
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
